
p-SCN-Bn-oxo-do3a
描述
p-SCN-Bn-oxo-do3a is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an isothiocyanate group, which is known for its reactivity and versatility in chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-oxo-do3a typically involves the reaction of an amine with phenyl isothiocyanate. The reaction is carried out under reflux conditions in a solvent such as dimethylbenzene, with nitrogen protection to prevent oxidation . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more sustainable methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) and catalytic amounts of amine bases . This approach not only improves the yield but also reduces the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
p-SCN-Bn-oxo-do3a undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thioureas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and thioureas, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemical and Biological Properties
Chemical Structure:
p-SCN-Bn-oxo-DO3A is characterized by its unique structure, which includes an isothiocyanate group that enhances its reactivity. This compound is a derivative of DO3A (1-Oxa-4,7,10-tetraazacyclododecane) and is particularly noted for its ability to form stable complexes with radiometals.
Mechanism of Action:
The compound acts primarily by forming stable coordination complexes with radiometal ions, which are crucial for imaging techniques such as SPECT and PET. The stability of these complexes is vital to prevent the loss of radiometals during biological applications .
Scientific Research Applications
This compound has diverse applications across several domains:
- This compound is employed in bioconjugation to label proteins and other biomolecules, facilitating studies on protein interactions and functions. Its ability to form stable links with biomolecules makes it suitable for developing targeted therapies.
Medicinal Chemistry
- The compound is investigated for its role in drug delivery systems due to its unique properties that allow for targeted delivery of therapeutic agents. Its stability and reactivity can enhance the efficacy of drug formulations.
Industrial Applications
- In the chemical industry, this compound serves as a building block for synthesizing more complex molecules, contributing to the production of specialty chemicals and materials .
Preparation Methods
The synthesis of this compound typically involves the reaction of an amine with phenyl isothiocyanate under controlled conditions. Industrial methods may utilize more sustainable approaches, such as amine-catalyzed sulfurization of isocyanides with elemental sulfur.
Stability Studies
Stability assessments indicate that this compound forms robust complexes with various radiometals, making it a reliable choice in radiochemistry. For instance, studies have shown that its complexes exhibit significant stability both in vitro and in vivo, which is essential for clinical applications .
作用机制
The mechanism of action of p-SCN-Bn-oxo-do3a involves its reactivity with nucleophiles, which allows it to form covalent bonds with various biological molecules. This reactivity is primarily due to the isothiocyanate group, which acts as an electrophile and reacts with nucleophilic sites on proteins and other biomolecules . The molecular targets and pathways involved include enzymes and receptors that contain nucleophilic amino acid residues.
相似化合物的比较
Similar Compounds
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar applications but lacks the additional functional groups present in p-SCN-Bn-oxo-do3a.
Methyl (4-isothiocyanatophenyl)acetate: Another isothiocyanate derivative with different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides multiple reactive sites and functional groups. This complexity allows for a broader range of applications and reactivity compared to simpler isothiocyanate compounds.
生物活性
p-SCN-Bn-oxo-do3a is a bifunctional chelator known for its significant biological activity, particularly in the fields of radiopharmaceuticals and bioconjugation. This compound has garnered attention due to its ability to form stable complexes with radiometals, making it a valuable tool in diagnostic imaging and targeted therapy.
Chemical Structure and Properties
This compound features an isothiocyanate group that facilitates its conjugation to biomolecules, such as antibodies and peptides. The compound's unique structure allows for robust binding with various radiometals, enhancing its utility in medical applications.
Property | Details |
---|---|
Chemical Formula | C₂₂H₃₀N₄O₇S |
CAS Number | 1370442-99-1 |
Molecular Weight | 603.9 g/mol |
Purity | ≥ 94% |
The primary mechanism of action for this compound involves its interaction with radiometal ions. Upon administration, the compound forms a stable coordination complex with these ions, preventing their loss during diagnostic procedures. This stability is crucial for effective imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its ability to bind radiometals tightly. Studies have shown that the compound maintains stability in serum over extended periods, which is essential for in vivo applications. For instance, a study involving the conjugation of trastuzumab with this compound demonstrated over 95% intact complex in mouse serum for more than five days .
Case Study: Trastuzumab Conjugation
A significant application of this compound was observed in a study where it was conjugated with trastuzumab, an antibody used in cancer therapy. The conjugation yielded a high radiochemical yield (RCY) of 90 ± 1.5%, demonstrating efficient labeling capabilities . The resulting immunoconjugate exhibited impressive biodistribution profiles, with high uptake in HER2-positive tumors compared to HER2-negative controls.
Parameter | Trastuzumab-Oxo-DO3A | Control (DOTA) |
---|---|---|
Radiochemical Yield (RCY) | 90 ± 1.5% | <50 ± 2.5% |
Specific Activity | 16.64 MBq/nmol | <10 MBq/nmol |
Tumor Uptake (ID/g) | 42.02 ± 2.16% (BT474 tumors) | 2.20 ± 0.80% (MDA-MB-468 tumors) |
This study highlights the potential of this compound in enhancing the efficacy of antibody-based therapies through improved imaging and treatment delivery.
Applications in Medicine and Industry
The versatility of this compound extends beyond imaging; it is also being investigated for drug delivery systems and therapeutic applications. Its ability to facilitate targeted therapy through stable radiolabeling positions it as a promising candidate for developing advanced radiopharmaceuticals .
Comparison with Similar Compounds
When compared to other bifunctional chelators like p-SCN-Bn-DOTA and p-SCN-NOTA, this compound stands out due to its superior stability and higher specific activity when conjugated to antibodies .
Chelator | Stability | Specific Activity |
---|---|---|
This compound | High | 16.64 MBq/nmol |
p-SCN-Bn-DOTA | Moderate | <10 MBq/nmol |
p-SCN-NOTA | Moderate | <10 MBq/nmol |
属性
IUPAC Name |
2-[(9S)-7,10-bis(carboxymethyl)-9-[(4-isothiocyanatophenyl)methyl]-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELIIISCCUCHF-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370442-99-1 | |
Record name | 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370442991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((4-ISOTHIOCYANATOPHENYL)METHYL)-1-OXA-4,7,10-TRIAZACYCLODODECANE-4,7,10-TRIACETIC ACID, (5S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF985CJ2ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes p-SCN-Bn-oxo-DO3A a suitable chelator for use in radioimmunoconjugates?
A1: this compound belongs to a class of macrocyclic bifunctional chelators, which are highly desirable in radioimmunoconjugation for several reasons. Firstly, it possesses a macrocyclic structure that allows for strong complexation with radiometals like Copper-64 ((64)Cu) [, ]. This strong binding is crucial for preventing the leakage of the radioactive isotope from the conjugate, ensuring that the radioactivity remains targeted to the desired location. Secondly, the "bifunctional" nature of this compound stems from its two distinct functional groups: the macrocycle for chelating the radiometal and the isothiocyanate group (p-SCN) for conjugation to antibodies. This enables the chelator to act as a bridge, linking the radiometal to the antibody, forming a stable radioimmunoconjugate [, ].
Q2: How does the stability of this compound compare to other chelators used in radioimmunoconjugation?
A2: Research indicates that this compound exhibits superior stability compared to certain other chelators. For instance, when compared to DTPA derivatives, this compound conjugated to the anti-CD20 antibody rituximab showed significantly better stability in serum over 48 hours. This enhanced stability translates to a lower risk of the radiometal detaching from the conjugate prematurely, ensuring more targeted delivery of the radioisotope and potentially leading to a safer and more effective treatment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。